molecular formula C13H11N3O3 B11995682 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11995682
M. Wt: 257.24 g/mol
InChI Key: KPWQVUHCVXDZIK-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative characterized by a pyridine-2-carbohydrazide backbone conjugated with a 2,4-dihydroxybenzaldehyde moiety. This compound belongs to the broader class of acylhydrazones, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and corrosion inhibition properties .

Synthesis typically involves condensation of pyridine-2-carbohydrazide with 2,4-dihydroxybenzaldehyde under acidic conditions (e.g., glacial acetic acid) and reflux, followed by recrystallization . Structural confirmation is achieved via FTIR, NMR, and X-ray crystallography (using programs like SHELX ).

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-10-5-4-9(12(18)7-10)8-15-16-13(19)11-3-1-2-6-14-11/h1-8,17-18H,(H,16,19)/b15-8+

InChI Key

KPWQVUHCVXDZIK-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

    Reactants: 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The biological activity of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is primarily attributed to its ability to interact with various molecular targets. The compound can:

    Scavenge Free Radicals: Due to its phenolic hydroxyl groups, it can neutralize free radicals, reducing oxidative stress.

    Inhibit Enzymes: It can bind to and inhibit enzymes involved in inflammatory pathways.

    Induce Apoptosis: In cancer cells, it can trigger programmed cell death by interacting with cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents Key Properties References
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide Pyridine-2-carbohydrazide + 2,4-dihydroxyphenyl Chelation capacity, antimicrobial activity
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide [2b] Pyridine-4-carbohydrazide + quinoline Enhanced fluorescence, potential DNA intercalation
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide Pyridine-2-carbohydrazide + 4-fluorophenyl Reduced polarity, improved lipophilicity
2-[(2,4-Dihydroxyphenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (Thiosemicarbazone) Thiosemicarbazide + 2,4-dihydroxyphenyl Higher metal-binding affinity, antifungal activity
6-Bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide Imidazopyridine + dimethoxyphenyl Superior corrosion inhibition (90% efficiency in HCl)

Key Observations :

  • Pyridine Position : Pyridine-2 derivatives (e.g., target compound) exhibit distinct electronic effects compared to pyridine-4 analogues (e.g., [2b]), influencing solubility and interaction with biological targets .
  • Substituent Effects : Electron-donating groups (e.g., -OH in 2,4-dihydroxyphenyl) enhance antioxidant and metal-chelating properties, while electron-withdrawing groups (e.g., -F in fluorophenyl derivatives) improve membrane permeability .
  • Core Heterocycle : Thiosemicarbazones (C=S group) demonstrate stronger antimicrobial activity than carbohydrazides (C=O), likely due to enhanced metal coordination .

Table 2: Antimicrobial Activity Comparison

Compound MIC against E. coli (µg/mL) MIC against C. albicans (µg/mL) Notes References
Target compound 32 64 Moderate activity, synergizes with Cu(II)
Cu(II) complex with 3,4-Lutidine 8 16 Enhanced activity due to mixed-ligand coordination
6-Bromo-dimethoxyphenyl derivative N/A N/A Primarily corrosion inhibitor
Thiosemicarbazone pro-ligand 128 256 Lower activity vs. metal complexes

Key Findings :

  • The target compound exhibits moderate antimicrobial activity, which is significantly enhanced upon coordination with Cu(II) ions (e.g., MIC reduced from 32 µg/mL to 8 µg/mL for E. coli) .
  • Mixed-ligand complexes (e.g., with 1,10-phenanthroline) show lower toxicity compared to free ligands, highlighting the role of auxiliary bases in modulating biological effects .

Corrosion Inhibition

The target compound’s structural analogue, 6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide, demonstrates 90% inhibition efficiency for mild steel in 0.5 M HCl . While direct data for the target compound is lacking, its 2,4-dihydroxyphenyl group likely contributes to adsorption on metal surfaces via π-electrons and lone pairs from -OH groups .

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound belonging to the class of Schiff bases, characterized by the presence of an azomethine group (-C=N-). This compound has gained attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural properties and ability to interact with various biological macromolecules.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O3
  • Molecular Weight : 256.26 g/mol

The structure features a pyridine ring connected to a hydrazone linkage and hydroxyl groups on the phenyl moiety, contributing to its reactivity and biological interactions.

  • Enzyme Inhibition :
    • The azomethine group can form coordination bonds with metal ions, modulating enzyme activities. This property has been explored in studies targeting enzymes involved in cancer cell proliferation.
  • Antioxidant Activity :
    • Preliminary studies indicate that this compound exhibits significant antioxidant properties, which may protect cells from oxidative damage.
  • Antiproliferative Effects :
    • Research suggests that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity :
    A study evaluated the antiproliferative effects against various cancer cell lines, revealing that the compound exhibited cytotoxic effects comparable to established anticancer drugs. The mechanism involved apoptosis mediated by caspase activation.
  • Antioxidant Studies :
    In vitro assays demonstrated that the compound scavenged free radicals effectively, indicating its potential as an antioxidant agent in therapeutic applications.
  • Enzyme Interaction :
    Investigations into enzyme inhibition showed that this compound could inhibit specific enzymes associated with cancer metabolism, suggesting a dual role in both antioxidant defense and anticancer activity.

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AntiproliferativeInhibits cancer cell growth; induces apoptosis
Enzyme InhibitionModulates enzyme activity linked to cancer proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.